(8-Fluoroquinolin-2-yl)methanol
Overview
Description
(8-Fluoroquinolin-2-yl)methanol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Fluoroquinolin-2-yl)methanol typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of a halogen atom with a fluorine atom. This can be achieved through the reaction of 8-chloroquinoline with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The resulting 8-fluoroquinoline is then subjected to reduction using a reducing agent like sodium borohydride to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(8-Fluoroquinolin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 8-Fluoroquinolin-2-one.
Reduction: Various reduced derivatives depending on the reducing agent used.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
(8-Fluoroquinolin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities. Fluorinated quinolines are known to enhance the efficacy of drugs.
Industry: Utilized in the production of liquid crystals and cyanine dyes, which are important in display technologies and imaging applications
Mechanism of Action
The mechanism of action of (8-Fluoroquinolin-2-yl)methanol involves its interaction with molecular targets such as enzymes and DNA. The fluorine atom enhances the compound’s ability to penetrate cell membranes and bind to specific targets. For example, in antibacterial applications, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of DNA strand breaks and ultimately causing bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
8-Fluoroquinoline: Lacks the hydroxyl group present in (8-Fluoroquinolin-2-yl)methanol.
8-Chloroquinoline: Contains a chlorine atom instead of a fluorine atom.
8-Bromoquinoline: Contains a bromine atom instead of a fluorine atom.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical and biological properties. The fluorine atom enhances its biological activity, while the hydroxyl group allows for further functionalization and derivatization, making it a versatile compound in various applications .
Properties
IUPAC Name |
(8-fluoroquinolin-2-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c11-9-3-1-2-7-4-5-8(6-13)12-10(7)9/h1-5,13H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLERPMYECIHVFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(C=C2)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301309567 | |
Record name | 8-Fluoro-2-quinolinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301309567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165111-40-0 | |
Record name | 8-Fluoro-2-quinolinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=165111-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Fluoro-2-quinolinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301309567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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